NSC305787 vs. NSC668394: Potency Advantage in Acute Lymphoblastic Leukemia Cells
In a direct head-to-head comparison evaluating dose-dependent reduction in acute lymphoblastic leukemia (ALL) cell viability, NSC305787 demonstrated significantly greater potency than the structurally and mechanistically related ezrin inhibitor NSC668394. The study explicitly selected NSC305787 for further investigation based on its superior potency and efficacy profile [1].
| Evidence Dimension | Potency for reducing ALL cell viability |
|---|---|
| Target Compound Data | Greater potency than NSC668394 (specific IC50 values not reported in abstract; selection based on observed dose-response curves) |
| Comparator Or Baseline | NSC668394 (related ezrin inhibitor from same screening campaign) |
| Quantified Difference | Qualitative statement: 'more potent' and 'greater potency and efficacy' [1][2] |
| Conditions | Acute lymphoblastic leukemia cell lines; cell viability assay |
Why This Matters
Researchers studying ezrin as a therapeutic target in hematologic malignancies should prioritize NSC305787 over NSC668394 due to its experimentally validated superior potency in ALL cellular models.
- [1] Lipreri da Silva JC, Lima K, Ede B, et al. Pharmacological inhibition of ezrin reduces proliferative and invasive phenotype in acute lymphoblastic leukemia cells. Eur J Pharmacol. 2025;177161. View Source
- [2] NSC305787 (Drug). Veri. Larvol. View Source
